molecular formula C10H6BrF2NO B1520893 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one CAS No. 953070-72-9

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Cat. No.: B1520893
CAS No.: 953070-72-9
M. Wt: 274.06 g/mol
InChI Key: YAJXWUVQJAQZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one” belongs to the class of organic compounds known as quinolones and derivatives . Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a quinoline core with a bromomethyl group at the 4-position and two fluorine atoms at the 7 and 8 positions .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, brominated compounds are often used as intermediates in various chemical reactions . For example, bromophenylacetic acid can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .

Scientific Research Applications

Synthesis and Drug Development

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one and its derivatives are prominently used in the synthesis of various compounds with potential medicinal applications. One such derivative, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, has been identified as an important intermediate in the production of first-line drugs for treating colon and rectal cancers. This compound was synthesized through a method optimized for high yield, indicating its significance in pharmaceutical research and development (He Zheng-you, 2010).

Antitumor Activity

Compounds similar to this compound have been used to synthesize analogs of antitumor alkaloids. For instance, the synthesis of 7-trifluoromethylluotonin, an analog of the antitumor alkaloid luotonin A, involved a compound with a similar structure. This analog retained the antitumor activity of the original compound, including apoptosis of cultured tumor cells and inhibition of DNA-topoisomerase I (A. Golubev et al., 2010).

Chemical Synthesis and Catalysis

The derivatives of this compound have been utilized in various chemical syntheses, often as intermediates. For example, in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, a bromonium ylide, likely derived from a similar compound, was identified as a key intermediate. This compound facilitated the intramolecular nucleophilic attack necessary for the synthesis process (Jun He et al., 2016).

Mechanism of Action

The mechanism of action of “4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one” is not clear without more context. It could potentially act as an intermediate in chemical reactions due to the presence of the reactive bromomethyl group .

Safety and Hazards

Brominated compounds can pose various safety hazards. For instance, they can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures .

Future Directions

The future directions for research on “4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one” would depend on its specific applications. Given its potential reactivity, it could be explored as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

4-(bromomethyl)-7,8-difluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJXWUVQJAQZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=O)N2)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655310
Record name 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953070-72-9
Record name 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Reactant of Route 2
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Reactant of Route 3
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Reactant of Route 5
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.